
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is a compound that features a cyclopropane ring substituted with a difluorovinyl group and a carboxylic acid group
准备方法
Synthetic Routes and Reaction Conditions
One common method involves the reaction of a difluorovinyl ketone with a cyclopropane derivative under specific conditions . The reaction conditions often include the use of a base and a suitable solvent to facilitate the cyclopropanation process.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and other advanced techniques can help in achieving efficient large-scale production.
化学反应分析
Types of Reactions
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: The difluorovinyl group can be reduced under specific conditions.
Substitution: The compound can participate in substitution reactions, particularly at the difluorovinyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction. For example, oxidation of the carboxylic acid group can yield corresponding ketones or aldehydes, while reduction of the difluorovinyl group can produce saturated derivatives.
科学研究应用
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid involves its interaction with specific molecular targets. The difluorovinyl group can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can inhibit enzyme activity or alter metabolic pathways, making it useful in various biochemical studies .
相似化合物的比较
Similar Compounds
2,2-Difluorovinyl benzoates: These compounds share the difluorovinyl group but differ in the rest of the structure.
Gem-difluoroalkenes: These compounds have similar difluorovinyl groups but different substituents.
Uniqueness
3-(2,2-Difluorovinyl)-2,2-dimethylcyclopropanecarboxylic acid is unique due to the presence of both the cyclopropane ring and the difluorovinyl group. This combination imparts distinct chemical and physical properties, making it valuable for specific applications in research and industry .
属性
CAS 编号 |
66069-56-5 |
|---|---|
分子式 |
C8H10F2O2 |
分子量 |
176.16 g/mol |
IUPAC 名称 |
3-(2,2-difluoroethenyl)-2,2-dimethylcyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C8H10F2O2/c1-8(2)4(3-5(9)10)6(8)7(11)12/h3-4,6H,1-2H3,(H,11,12) |
InChI 键 |
DPZZOBZIZRBXFQ-UHFFFAOYSA-N |
规范 SMILES |
CC1(C(C1C(=O)O)C=C(F)F)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![[4-[(4-Aminopiperidin-1-yl)methyl]phenyl]methanol](/img/structure/B13874708.png)
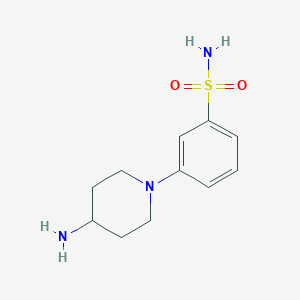
![8-Piperazin-1-yl-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B13874719.png)
![2-[(4-Chlorophenoxy)methyl]morpholine](/img/structure/B13874723.png)
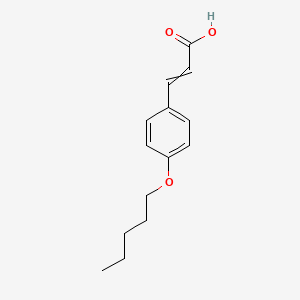

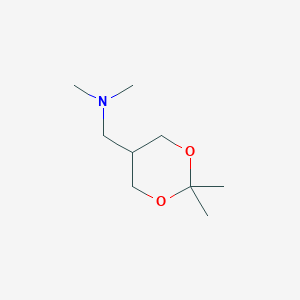

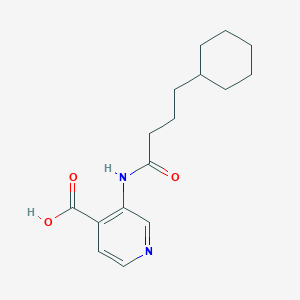

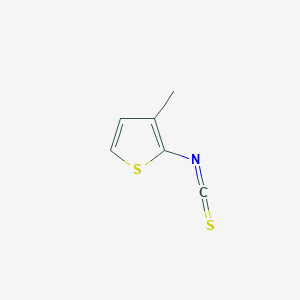
![3-[3-(4-Methylsulfonylpiperazin-1-yl)propoxy]aniline](/img/structure/B13874767.png)

